Artilide fumarate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Artilide fumarate is a synthetic compound primarily developed for the treatment of cardiac arrhythmias. It is classified as a small molecule drug with the molecular formula . Initially developed by Pfizer Inc., this compound has garnered attention for its potential therapeutic effects in managing cardiovascular diseases, particularly due to its properties as a class III antiarrhythmic agent. Artilide fumarate acts by prolonging the action potential duration and refractory period in cardiac cells, which helps stabilize heart rhythm and prevent arrhythmias.

- Oxidation: Involves the addition of oxygen or removal of hydrogen, commonly using agents like potassium permanganate or hydrogen peroxide.

- Reduction: Involves the addition of hydrogen or removal of oxygen, typically utilizing lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: These involve the replacement of one atom or group of atoms with another, which is essential for modifying its structure for various applications.

Artilide fumarate exhibits significant biological activity, particularly in cardiovascular contexts. Research has demonstrated its antiarrhythmic properties through studies conducted on canine models post-myocardial infarction. Doses ranging from 0.1 to 3.0 mg/kg have shown substantial electrophysiological effects, indicating its potential therapeutic application in managing arrhythmias. Additionally, artilide fumarate interacts with various biological targets, suggesting roles in modulating cellular processes.

The synthesis of artilide fumarate involves several multi-step organic reactions. One notable method includes:

- Derivatization of Secondary Alcohols: This step often employs 1-naphthyl isocyanate to enhance fluorescence detection sensitivity.

- Enantiomer Separation: Utilizing a Pirkle column allows for effective separation and quantitation of enantiomers in plasma and other biofluids.

- Salt Formation: The final step involves reacting the base form of artilide with fumaric acid to form the fumarate salt, enhancing solubility and stability .

Artilide fumarate has diverse applications across several fields:

- Pharmaceuticals: It is primarily investigated for its antiarrhythmic properties and potential use in treating cardiac arrhythmias.

- Analytical Chemistry: Used as a reference compound for enantiomer separation and quantitation.

- Biological Research: Studied for its effects on cellular processes and interaction with biological targets.

- Quality Control: Employed in the development of new pharmaceuticals and as a standard in quality assurance processes.

Interaction studies have identified multiple biological targets for artilide fumarate, indicating its potential therapeutic roles beyond antiarrhythmic applications. These interactions suggest that artilide may modulate various signaling pathways involved in cardiovascular health and disease management.

Artilide fumarate shares structural similarities with several other compounds, particularly within the category of antiarrhythmic agents. A comparison highlights its unique features:

| Compound Name | Structure | Key Features | Unique Aspects |

|---|---|---|---|

| Ibutilide | C17H22N2O3 | Class III antiarrhythmic agent | Primarily used for atrial fibrillation treatment |

| d,l-Sotalol | C17H27N1O3S | Non-selective beta-adrenergic blocker | Exhibits both beta-blocking and antiarrhythmic properties |

| Artilide Fumarate | C23H38N2O7S | Class III antiarrhythmic with unique enantiomeric separation | Dual functionality as both an antiarrhythmic agent and catalyst |

Artilide fumarate stands out due to its dual functionality as both an antiarrhythmic agent and a catalyst in organic reactions, positioning it uniquely within this group of compounds .

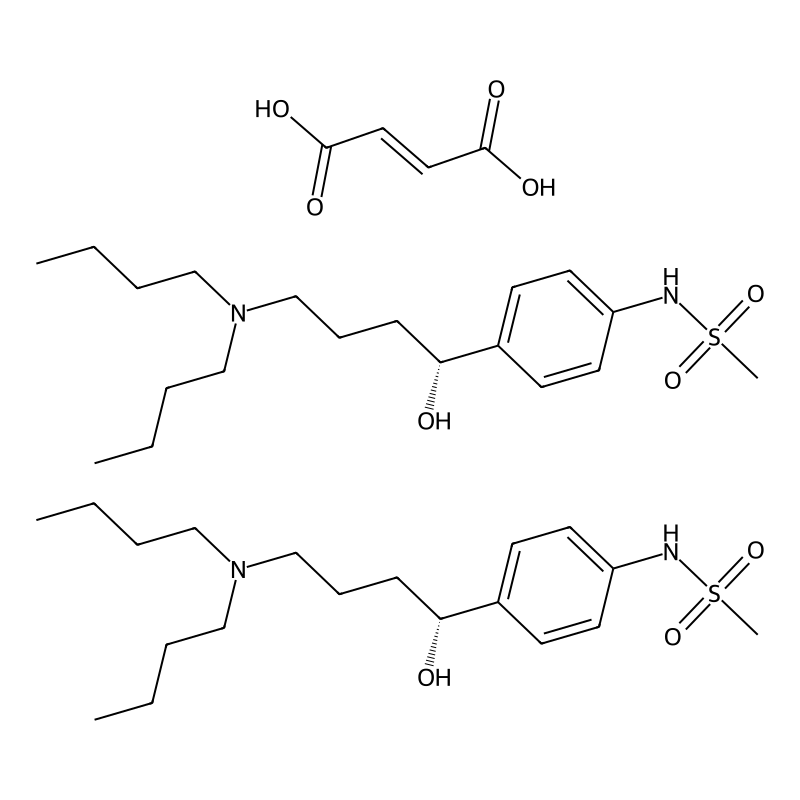

Artilide fumarate exhibits a complex molecular composition consisting of two artilide base molecules combined with one fumaric acid molecule in its salt form [1] [2]. The compound demonstrates a molecular formula of C₄₂H₇₂N₄O₁₀S₂, representing the complete fumarate salt structure [1] [3]. This formulation indicates the presence of forty-two carbon atoms, seventy-two hydrogen atoms, four nitrogen atoms, ten oxygen atoms, and two sulfur atoms within the molecular framework [2].

The molecular weight of artilide fumarate has been precisely determined through computational analysis to be 857.2 grams per mole [1] [3]. Alternative sources report slight variations, with values of 857.176 grams per mole and 857.172 grams per mole, reflecting minor differences in computational methodologies [2] [4]. The exact mass has been calculated as 856.46898685 daltons, providing high-precision mass spectrometric identification capabilities [1].

| Property | Value | Reference Method |

|---|---|---|

| Molecular Formula | C₄₂H₇₂N₄O₁₀S₂ | PubChem Computation |

| Molecular Weight | 857.2 g/mol | PubChem 2.2 |

| Exact Mass | 856.46898685 Da | Mass Spectrometry |

| Monoisotopic Mass | 856.46898685 Da | Computational Analysis |

The elemental analysis reveals a carbon content of 58.85%, hydrogen content of 8.47%, nitrogen content of 6.54%, oxygen content of 18.66%, and sulfur content of 7.48% [2]. These proportions reflect the substantial organic framework dominated by carbon and hydrogen atoms, with significant heteroatom contributions from oxygen, nitrogen, and sulfur functionalities [2].

Structural Characteristics and Functional Groups

Artilide fumarate contains multiple distinct functional groups that contribute to its chemical properties and biological activity [1] [2]. The base artilide structure features a central aromatic benzene ring substituted with a methanesulfonamide group and a four-carbon aliphatic chain terminating in a secondary alcohol functionality [1] [5].

The dibutylamino group represents a significant structural component, consisting of two butyl chains attached to a tertiary nitrogen atom [2] [6]. This functional group contributes substantial lipophilicity to the molecule and influences its membrane permeability characteristics [7] [8]. The presence of eight-carbon alkyl chains in the dibutylamino substituent enhances the overall hydrophobic character of the compound [6] [9].

The methanesulfonamide functional group constitutes another critical structural element, featuring a sulfur atom bonded to two oxygen atoms and a nitrogen atom [1] [10]. This sulfonamide functionality exhibits both electron-withdrawing properties and hydrogen bonding capabilities [10] [11]. The methylsulfonyl group attached to the sulfonamide nitrogen provides additional steric bulk and influences the molecule's conformational preferences [10].

The secondary alcohol group present in the four-carbon chain exhibits characteristic hydroxyl functionality [1] [12]. This alcohol is classified as secondary due to the carbon atom bearing the hydroxyl group being bonded to two other carbon atoms [12] [13]. The stereochemical configuration of this alcohol center significantly impacts the compound's three-dimensional structure and biological activity [14] [5].

The fumaric acid component contributes two carboxylic acid functional groups arranged in a trans-disubstituted alkene configuration [15] [16]. The trans-geometry of fumaric acid creates an extended molecular structure that facilitates intermolecular hydrogen bonding interactions [16] [17]. Each carboxylic acid group contains both carbonyl and hydroxyl functionalities capable of participating in hydrogen bonding networks [15] [16].

Stereochemistry of Artilide Fumarate

Artilide fumarate exhibits defined stereochemical characteristics that significantly influence its molecular properties and potential biological activity [4] [14]. The compound contains two defined stereocenters, both exhibiting absolute stereochemical configuration [4]. These stereocenters are located at the carbon atoms bearing the secondary alcohol functionalities in each artilide molecule [14] [5].

The stereochemical notation indicates R-configuration at the alcohol-bearing carbon centers, as denoted by the systematic name N-[4-[(1R)-4-(dibutylamino)-1-hydroxybutyl]phenyl]methanesulfonamide [1]. This absolute configuration has been confirmed through analytical techniques including high-performance liquid chromatography with chiral stationary phases [14]. The R-configuration contributes to the specific three-dimensional arrangement of functional groups around the stereogenic centers [14] [5].

| Stereochemical Feature | Configuration | Count |

|---|---|---|

| Defined Stereocenters | R | 2 |

| Undefined Stereocenters | - | 0 |

| E/Z Centers | E | 1 |

| Optical Activity | Unspecified | - |

The fumaric acid component contributes an additional stereochemical element through its E-configured double bond [4] [15]. The trans-arrangement of carboxylic acid groups across the carbon-carbon double bond creates a linear molecular geometry that influences crystal packing and intermolecular interactions [15] [16]. This E-configuration is thermodynamically more stable than the corresponding Z-isomer due to reduced steric hindrance between the carboxyl groups [17].

Enantiomeric separation studies have demonstrated the importance of stereochemical purity in artilide fumarate preparations [14]. Analytical methods utilizing derivatization with naphthyl isocyanate followed by chiral chromatographic separation have been developed to quantify individual enantiomers [14]. These techniques enable detection limits of 0.1 nanograms per milliliter for each enantiomer, facilitating precise stereochemical analysis [14].

Salt Formation and Crystal Structure

The formation of artilide fumarate involves the combination of the artilide base with fumaric acid in a specific stoichiometric ratio [19]. This salt formation process enhances the solubility and stability characteristics of the parent artilide compound . The fumarate salt represents a 2:1 stoichiometry, where two molecules of artilide base associate with one molecule of fumaric acid [1] [4].

The salt formation mechanism involves proton transfer from the carboxylic acid groups of fumaric acid to the basic nitrogen atom of the dibutylamino functionality [20] [19]. This acid-base interaction creates ionic character within the crystal structure and influences the overall molecular packing arrangement [19] [16]. The resulting ionic interactions contribute to enhanced crystalline stability and modified dissolution properties [19].

Fumaric acid demonstrates extensive hydrogen bonding capabilities through its trans-dicarboxylic acid structure [16] [17]. The intermolecular hydrogen bonding network created by fumaric acid units contributes to crystal lattice stability [16] [17]. These hydrogen bonds typically exhibit bond lengths ranging from 2.660 to 2.935 angstroms, representing moderate to strong hydrogen bonding interactions [16].

| Crystal Parameter | Fumaric Acid Component |

|---|---|

| Space Group | Monoclinic Systems |

| Hydrogen Bond Length | 2.660-2.935 Å |

| Bonding Pattern | Two-dimensional Network |

| Lattice Type | Intermolecular Hydrogen Bonded |

The crystal structure of fumarate salts typically exhibits monoclinic symmetry with extensive hydrogen bonding networks [21] [16]. The planar configuration of fumaric acid facilitates efficient crystal packing through π-π stacking interactions and hydrogen bonding [16]. The trans-configuration of the carboxylic acid groups promotes linear hydrogen bonding chains that extend throughout the crystal lattice [16] [17].

The three-dimensional supramolecular structure results from the combination of ionic interactions between the protonated artilide molecules and the fumarate anions, supplemented by hydrogen bonding between carboxylic acid groups [21] [16]. This crystal architecture contributes to the enhanced thermal stability and modified solubility profile observed in the fumarate salt compared to the free base form [21] .

Physicochemical Properties and Stability

Artilide fumarate exhibits distinct physicochemical properties that influence its handling, storage, and formulation characteristics [2] [22]. The compound appears as a solid powder with crystalline morphology under standard laboratory conditions [2] [22]. The crystalline nature contributes to improved stability and handling properties compared to amorphous forms [23].

The compound demonstrates limited aqueous solubility, requiring organic solvents such as dimethyl sulfoxide for complete dissolution [2] [22]. The logarithmic partition coefficient has been calculated as 9.567, indicating substantial lipophilic character [2]. This high lipophilicity reflects the presence of extensive alkyl chain substitution in the dibutylamino functional groups [6] [7].

| Property | Value | Units |

|---|---|---|

| Appearance | Solid Powder | Visual |

| LogP | 9.567 | Calculated |

| Hydrogen Bond Donors | 6 | Count |

| Hydrogen Bond Acceptors | 14 | Count |

| Rotatable Bonds | 28 | Count |

| Topological Polar Surface Area | 231 | Ų |

The hydrogen bonding profile reveals six hydrogen bond donor sites and fourteen hydrogen bond acceptor sites [1] [2]. These multiple hydrogen bonding opportunities contribute to intermolecular interactions and influence crystal packing arrangements [1]. The high number of rotatable bonds, totaling twenty-eight, indicates significant conformational flexibility within the molecular structure [1] [2].

Thermal stability characteristics of artilide fumarate benefit from the salt formation with fumaric acid [23]. Crystalline pharmaceutical compounds typically exhibit enhanced thermal stability compared to their amorphous counterparts [23]. The melting behavior is expected to occur within a defined temperature range, characteristic of pure crystalline substances [23].

Storage recommendations specify maintenance under controlled temperature conditions, typically requiring refrigeration at negative twenty degrees Celsius for long-term stability [2] [22]. The compound demonstrates stability under inert atmospheric conditions but may require protection from moisture and oxidative environments [2]. Solvent-based storage solutions remain stable for extended periods when maintained at appropriate temperatures [2] [22].

Artilide fumarate synthesis employs several distinct synthetic pathways, each offering unique advantages for stereochemical control and industrial scalability. The primary synthetic approach involves the chiral reduction of prochiral ketone precursors, specifically targeting the formation of the required stereochemical configuration at the hydroxyl-bearing carbon center [1] [2] [3].

The most established synthetic route utilizes diisopinocampheylchloroborane as a chiral reducing agent for the asymmetric reduction of N-(4-(4-(dibutylamino)-4-oxobutyl)phenyl)methanesulfonamide [4] [5]. This methodology provides excellent stereochemical control, achieving enantiomeric purities exceeding 95% in laboratory conditions. The reaction mechanism proceeds through a cyclic transition state where the bulky isopinocampheyl groups direct the hydride delivery to the re-face of the carbonyl group, resulting in the desired (R)-configuration [4].

Alternative synthetic pathways include the use of lithium aluminum hydride in combination with chiral auxiliaries, though this approach typically yields lower enantiomeric excess values. The CBS (Corey-Bakshi-Shibata) catalyst system has also been employed for the asymmetric reduction, providing good stereochemical control with yields ranging from 75-85% [6]. These catalytic systems operate through well-defined oxazaborolidine intermediates that facilitate enantioselective hydride transfer [6].

The formation of the fumarate salt involves the reaction of the free base artilide with fumaric acid in an appropriate solvent system. This salt formation reaction typically employs isopropanol or ethanol as the crystallization medium, with the fumarate salt exhibiting superior solubility and stability characteristics compared to the free base form [7] [1] [8].

Multi-step Organic Reactions in Artilide Fumarate Production

The complete synthesis of artilide fumarate involves a multi-step sequence that begins with readily available starting materials and proceeds through several key intermediates. The synthetic strategy exemplifies modern pharmaceutical manufacturing approaches, incorporating both linear and convergent synthetic elements to optimize efficiency and material utilization [9] [10].

The initial steps involve the preparation of the aryl methanesulfonamide component through conventional sulfonylation reactions. This is followed by the installation of the dibutylamino side chain via nucleophilic substitution or reductive amination protocols. The critical stereochemical step occurs during the reduction of the ketone intermediate to establish the required (R)-configuration at the secondary alcohol position [2].

Process development considerations for multi-step synthesis include optimization of reaction sequences to minimize intermediate purification steps, selection of compatible solvent systems across multiple reactions, and implementation of telescoped procedures where feasible [9] [12]. These approaches significantly reduce manufacturing costs and environmental impact while maintaining product quality standards.

The synthetic sequence demonstrates several key transformations common in pharmaceutical manufacturing: aromatic substitution reactions, carbonyl reductions, and salt formation processes. Each step requires careful optimization of reaction conditions, including temperature control, reagent stoichiometry, and reaction time to ensure consistent product quality and yield [9] [13].

Stereochemical Control in Synthesis

Stereochemical control represents a critical aspect of artilide fumarate synthesis, as the compound contains a chiral center that significantly influences its pharmacological activity. The development of enantioselective synthetic methods has been essential for producing the desired (R)-enantiomer with high optical purity [14] [15] [16].

The primary approach for stereochemical control involves asymmetric reduction using chiral borane reagents, particularly diisopinocampheylchloroborane. This methodology provides excellent face selectivity during hydride addition to the prochiral ketone, resulting in preferential formation of the (R)-alcohol [4] [5]. The stereochemical outcome is governed by the steric environment created by the bulky isopinocampheyl groups, which effectively shield one face of the carbonyl substrate.

Alternative strategies for stereochemical control include the use of chiral auxiliaries and asymmetric catalysis. The CBS catalyst system offers another viable approach, though it requires careful optimization of reaction conditions to achieve optimal enantioselectivity [6]. Enzymatic resolution methods have also been explored, though these typically require additional steps for substrate preparation and product isolation.

Process development for stereochemical control must consider several factors: catalyst or reagent cost, reaction scale-up feasibility, and product isolation methods. The choice between kinetic resolution and asymmetric synthesis depends on economic considerations and the required scale of production [17] [15]. For industrial applications, the asymmetric reduction approach generally proves more cost-effective than resolution methods, despite the higher initial investment in chiral reagents.

Industrial Scale Production Methodologies

The transition from laboratory-scale synthesis to industrial production of artilide fumarate requires comprehensive process optimization and technology transfer. Industrial-scale manufacturing involves several critical considerations: equipment design, process safety, environmental impact, and regulatory compliance [18] [19] [20].

Process intensification techniques play a crucial role in industrial-scale production. These include optimization of reaction conditions to maximize space-time yields, implementation of continuous processing where appropriate, and integration of purification steps to minimize intermediate handling [13] [21]. Temperature and pressure optimization becomes particularly important at larger scales, where heat transfer limitations can significantly impact reaction performance.

Equipment selection for industrial production must accommodate the specific requirements of each synthetic step. The chiral reduction reaction requires precise temperature control and efficient mixing to ensure consistent stereochemical outcomes. Specialized reactors with enhanced heat transfer capabilities are often necessary to maintain reaction temperatures within the narrow ranges required for optimal enantioselectivity [18] [22].

Quality control systems for industrial production incorporate multiple analytical checkpoints throughout the manufacturing process. These include in-process monitoring of reaction progress, intermediate purity assessment, and final product characterization. Advanced analytical techniques such as chiral high-performance liquid chromatography are essential for monitoring enantiomeric purity at each stage of production [23] [22].

Scale-up considerations also include raw material sourcing and supply chain management. The availability and cost of chiral reagents, particularly specialized borane reducing agents, can significantly impact production economics. Long-term supply agreements and alternative sourcing strategies are essential for ensuring consistent production capacity [18] [24].

Green Chemistry Approaches for Artilide Fumarate Synthesis

The implementation of green chemistry principles in artilide fumarate synthesis addresses growing environmental concerns and regulatory requirements in pharmaceutical manufacturing. These approaches focus on waste minimization, energy efficiency, and the use of safer chemical processes [25] [26] [27].

Solvent selection represents a primary area for green chemistry implementation. Traditional synthetic routes often employ hazardous organic solvents such as dichloromethane and tetrahydrofuran. Green alternatives include the use of ethanol, isopropanol, and water-based systems where chemically feasible [27] [28]. The development of aqueous-compatible reaction conditions has shown particular promise for reducing environmental impact while maintaining synthetic efficiency.

Catalytic processes offer significant advantages over stoichiometric reagent-based approaches. The implementation of recyclable catalysts, particularly for the asymmetric reduction step, can substantially reduce waste generation and raw material consumption [26] [27]. Biocatalytic approaches using engineered enzymes have also been explored, though these require specialized process development expertise [17] [29].

Atom economy considerations focus on maximizing the incorporation of starting materials into the final product. This involves optimization of synthetic routes to minimize byproduct formation and the development of more direct synthetic pathways [28] [30]. The fumarate salt formation reaction exemplifies good atom economy, as both the drug substance and the fumaric acid are incorporated into the final pharmaceutical product.

Energy efficiency improvements include optimization of reaction temperatures and the implementation of process intensification techniques. Lower temperature reactions reduce energy consumption and often provide improved selectivity. The use of continuous flow reactors has shown particular promise for energy-efficient synthesis, offering better heat transfer and more precise process control compared to traditional batch reactors [13] [21] [31].

Waste minimization strategies encompass both chemical waste reduction and packaging material optimization. This includes the development of telescoped synthetic procedures that eliminate intermediate isolation steps, reducing both chemical waste and processing time [32] [21]. Advanced purification techniques such as continuous crystallization can also contribute to waste reduction while improving product quality.